

Spectroscopic Data of 6-Bromo-2,4-dimethylpyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2,4-dimethylpyridin-3-amine

Cat. No.: B1517229

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of **6-Bromo-2,4-dimethylpyridin-3-amine** (CAS No. 897733-12-9). Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive modeling and established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to offer a comprehensive characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, providing a robust framework for its identification and characterization.

Introduction

6-Bromo-2,4-dimethylpyridin-3-amine is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.^[1] The presence of a bromine atom, an amino group, and two methyl groups on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate in the synthesis of more complex molecules. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent research and development. Spectroscopic techniques such as NMR and IR are fundamental tools for confirming the molecular structure and purity of chemical compounds. This guide presents a detailed, albeit predicted, spectroscopic profile of **6-Bromo-2,4-dimethylpyridin-3-amine** to aid in its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of **6-Bromo-2,4-dimethylpyridin-3-amine** is foundational to understanding its spectroscopic signature. The arrangement of substituents on the pyridine ring dictates the chemical environment of each atom and bond, giving rise to characteristic signals in NMR and IR spectra.

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```

```
// Substituent bonds C2 -- Me2; C3 -- NH2_3; C4 -- Me4; C5 -- H5; C6 -- Br6; }
```

Molecular Structure of **6-Bromo-2,4-dimethylpyridin-3-amine**

Predicted ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ^1H NMR spectrum of **6-Bromo-2,4-dimethylpyridin-3-amine** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic proton, the amine protons, and the protons of the two methyl groups.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H5 (aromatic)	6.8 - 7.2	Singlet (s)	1H
NH ₂ (amine)	3.5 - 4.5	Broad Singlet (br s)	2H
C2-CH ₃ (methyl)	2.3 - 2.5	Singlet (s)	3H
C4-CH ₃ (methyl)	2.1 - 2.3	Singlet (s)	3H

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments

- Aromatic Proton (H5):** This proton is on the pyridine ring and is expected to appear in the aromatic region. Its chemical shift is influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. The lack of adjacent protons would result in a singlet.
- Amine Protons (NH₂):** The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Methyl Protons (C2-CH₃ and C4-CH₃):** The two methyl groups are in different chemical environments. The C2-methyl group is adjacent to the nitrogen atom and the amino group, while the C4-methyl group is situated between the amino group and the aromatic proton. This difference in electronic environment would lead to two distinct singlets in the aliphatic region of the spectrum.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

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Workflow for ^1H NMR Spectroscopy

Predicted ^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ^{13}C NMR spectrum of **6-Bromo-2,4-dimethylpyridin-3-amine** would show seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C6	145 - 150
C2	140 - 145
C4	135 - 140
C3	125 - 130
C5	115 - 120
C2-CH ₃	20 - 25
C4-CH ₃	15 - 20

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments

- Aromatic Carbons:** The chemical shifts of the pyridine ring carbons are influenced by the attached substituents and the nitrogen heteroatom. The carbon bearing the bromine (C6) is expected to be significantly deshielded. The carbons attached to the nitrogen (C2 and C6) and the amino group (C3) will also have characteristic shifts.
- Methyl Carbons:** The two methyl carbons will appear in the upfield region of the spectrum, with their distinct chemical shifts reflecting their different positions on the pyridine ring.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of **6-Bromo-2,4-dimethylpyridin-3-amine** would show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, two bands
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=N Stretch (pyridine ring)	1550 - 1650	Strong
C=C Stretch (pyridine ring)	1400 - 1600	Medium to Strong
C-N Stretch	1250 - 1350	Medium
C-Br Stretch	500 - 600	Strong

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of Key IR Bands

- N-H Stretch:** The presence of a primary amine will give rise to two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.
- C=N and C=C Stretches:** The pyridine ring will exhibit several strong to medium absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds.
- C-Br Stretch:** The carbon-bromine bond will show a strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **6-Bromo-2,4-dimethylpyridin-3-amine**. The presented ^1H NMR, ^{13}C NMR, and IR data, along with the rationale for the assignments, offer a solid foundation for the identification and quality control of this important chemical intermediate. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to acquire experimental data for definitive structural confirmation. The provided experimental protocols serve as a starting point for researchers to obtain such data.

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References

- 1. chemscene.com [chemscene.com]
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